molecular formula C14H14N2O5S B2826141 N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868216-09-5

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No. B2826141
CAS RN: 868216-09-5
M. Wt: 322.34
InChI Key: RZXWZGOKWLJYFR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as BDM-TMA, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in the field of medicinal chemistry. BDM-TMA is a thiomorpholine-based compound that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the central nervous system. N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been shown to increase the release of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been shown to possess a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to possess antioxidant and neuroprotective properties, making it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide for lab experiments is its versatility. It can be easily synthesized and can be used in a wide range of experiments due to its diverse range of biochemical and physiological effects. However, one of the limitations of N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the research and development of N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. One area of interest is the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, using N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide as a lead compound. Another potential direction is the development of new drugs for the treatment of chronic pain, using N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide as a template for drug design. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide and its potential applications in other areas of medicinal chemistry.

Synthesis Methods

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 2-methyl-3,5-dioxothiomorpholine with sodium hydride to form a sodium salt. This salt is then reacted with N-(1,3-benzodioxol-5-yl)acetamide in the presence of a catalyst to yield N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-8-14(19)16(13(18)6-22-8)5-12(17)15-9-2-3-10-11(4-9)21-7-20-10/h2-4,8H,5-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXWZGOKWLJYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

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